molecular formula C16H16BrN5O B14921824 4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide

4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14921824
M. Wt: 374.23 g/mol
InChI Key: DHTIXCZGWIQBFW-UHFFFAOYSA-N
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Description

4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, benzyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N~3~,1-DIMETHYL-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different research and industrial purposes.

Properties

Molecular Formula

C16H16BrN5O

Molecular Weight

374.23 g/mol

IUPAC Name

4-bromo-N,1-dimethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16BrN5O/c1-20(16(23)15-14(17)11-21(2)19-15)10-12-4-6-13(7-5-12)22-9-3-8-18-22/h3-9,11H,10H2,1-2H3

InChI Key

DHTIXCZGWIQBFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)CC2=CC=C(C=C2)N3C=CC=N3)Br

Origin of Product

United States

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